Cas no 59646-37-6 (2,5-bis(3-methylphenyl)-1,3,4-oxadiazole)
59646-37-6 structure
Product Name:2,5-bis(3-methylphenyl)-1,3,4-oxadiazole
N.o CAS:59646-37-6
MF:C16H14N2O
MW:250.295163631439
CID:950428
PubChem ID:43052
Update Time:2025-04-19
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 2,5-bis(3-methylphenyl)-1,3,4-oxadiazole
- 1,3,4-OXADIAZOLE, 2,5-BIS(3-METHYLPHENYL)-
- 2,5-di-(m-tolyl)-1,3,4-oxadiazole
- 2,5-Di-m-tolyl-< 1,3,4> oxadiazol
- 2,5-di-m-tolyl-1,3,4-oxadiazole
- 2b-Ppd
- BRN 0019568
- CTK6C1019
- di-m-methylphenyl-1,3,4-oxadiazole
- Di-m-tolyl-[1,3,4]oxadiazol
- di-m-tolyl-[1,3,4]oxadiazole
- NSC90471
- STOCK4S-57933
- NSC 90471
- 1,3,4-Oxadiazole, 2,5-di-m-tolyl-
- STK709008
- BIS(3-METHYLPHENYL)-1,3,4-OXADIAZOLE
- 2-27-00-00649 (Beilstein Handbook Reference)
- SCHEMBL11674120
- AKOS001586816
- 5302-87-4
- AA-504/33321058
- NSC-90471
- Cambridge id 5302874
- 59646-37-6
- AB00079476-01
- DS-002764
- DTXSID90208311
-
- Inchi: 1S/C16H14N2O/c1-11-5-3-7-13(9-11)15-17-18-16(19-15)14-8-4-6-12(2)10-14/h3-10H,1-2H3
- Chave InChI: OHWQVYVPAAGBHW-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC(C)=C2)=NN=C1C1=CC=CC(C)=C1
Propriedades Computadas
- Massa Exacta: 250.11072
- Massa monoisotópica: 250.110613074g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 2
- Complexidade: 269
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 3.8
- Superfície polar topológica: 38.9Ų
Propriedades Experimentais
- PSA: 38.92
- LogP: 4.02040
2,5-bis(3-methylphenyl)-1,3,4-oxadiazole Literatura Relacionada
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
59646-37-6 (2,5-bis(3-methylphenyl)-1,3,4-oxadiazole) Produtos relacionados
- 825-56-9(2-Phenyl-1,3,4-oxadiazole)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fornecedores recomendados
Shanghai Bent Chemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
SunaTech Inc.
Membro Ouro
CN Fornecedor
Reagente
Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel